

# Application Note: Measuring Acetyl-CoA Carboxylase (ACC) Inhibition with Firsocostat

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## Compound of Interest

Compound Name: *Firsocostat*

Cat. No.: *B609510*

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Audience: Researchers, scientists, and drug development professionals.

**Abstract:** This document provides detailed application notes and protocols for measuring the inhibition of Acetyl-CoA Carboxylase (ACC) by **Firsocostat** (GS-0976). **Firsocostat** is a potent, liver-directed, allosteric inhibitor of both ACC isoforms, ACC1 and ACC2, making it a key therapeutic candidate for non-alcoholic steatohepatitis (NASH). The following sections detail the mechanism of action, summarize key quantitative data, and provide step-by-step protocols for biochemical and cell-based assays to accurately assess the inhibitory activity of **Firsocostat**.

## Introduction to ACC and Firsocostat

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1] This reaction is the rate-limiting step in the de novo lipogenesis (DNL) pathway.[2][3] In mammals, two isoforms of ACC exist:

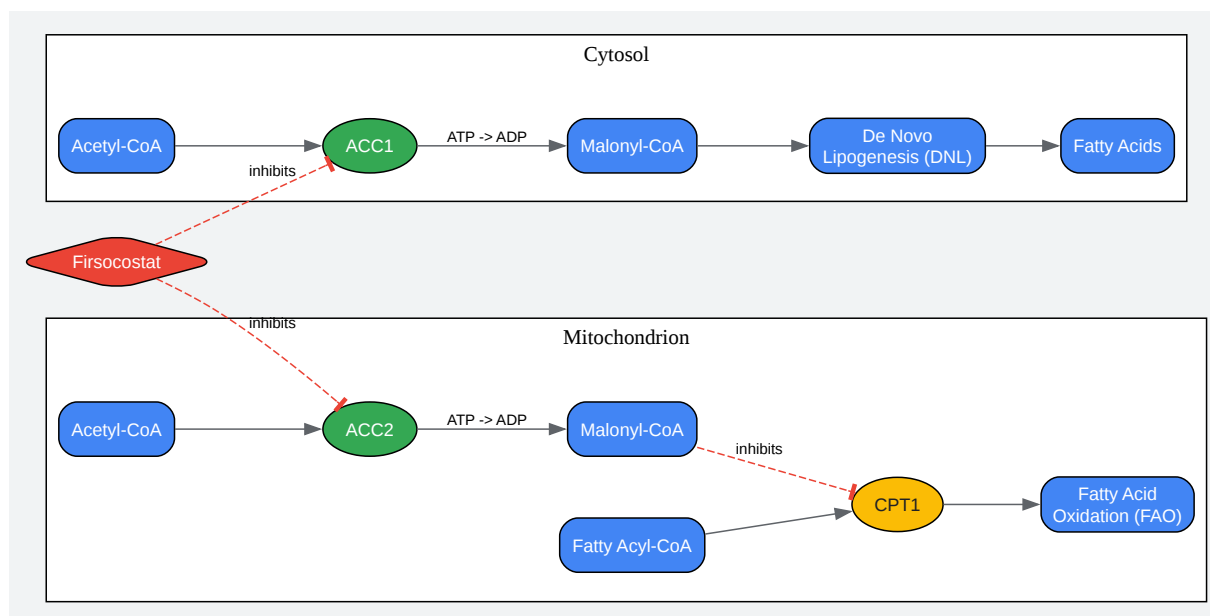
- **ACC1:** Primarily located in the cytosol of lipogenic tissues like the liver and adipose tissue. It provides malonyl-CoA for the synthesis of fatty acids.[4][5]
- **ACC2:** Found on the outer mitochondrial membrane, where its product, malonyl-CoA, acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1).[4] This inhibition blocks the transport of fatty acids into the mitochondria, thereby regulating fatty acid  $\beta$ -oxidation.[6]

Due to its central role in lipid metabolism, ACC is a significant therapeutic target for metabolic diseases, including non-alcoholic steatohepatitis (NASH).[2][6]

**Firsocostat** (also known as GS-0976 or ND-630) is a small molecule, allosteric inhibitor that targets both ACC1 and ACC2.[6][7] It binds to the biotin carboxylase (BC) domain, preventing the dimerization required for enzyme activity.[6][8] Its liver-directed biodistribution makes it a focused agent for treating NASH.[6]

## Mechanism of Action and Signaling Pathway

**Firsocostat** acts as an allosteric inhibitor, binding to a hydrophilic pocket in the BC domain of ACC. This binding prevents the dimerization of ACC monomers, which is essential for their catalytic activity.[6][8] The inhibition of ACC1 reduces the production of malonyl-CoA in the cytosol, thereby decreasing the substrate available for DNL. The inhibition of ACC2 also lowers malonyl-CoA levels, but at the mitochondrial membrane, which relieves the inhibition of CPT1 and promotes fatty acid oxidation.[2][6]



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**Caption:** Firsocostat inhibits ACC1 and ACC2, reducing DNL and increasing FAO.

## Quantitative Data Summary

The inhibitory potency of **Firsocostat** has been characterized in various biochemical and cellular assays. The key quantitative parameters are summarized below.

Table 1: Biochemical Inhibitory Potency of **Firsocostat**

Target	Assay Type	IC <sub>50</sub> Value	Reference
Human ACC1	Cell-free enzymatic assay	2.1 nM	[9]
Human ACC2	Cell-free enzymatic assay	6.1 nM	[9]
Human ACC1	Cell-free enzymatic assay	3.0 nM	[10]

| Human ACC2 | Cell-free enzymatic assay | 8.0 nM | [10] |

Table 2: Cellular and In Vivo Efficacy of **Firsocostat**

Model System	Assay	Metric	Value	Reference
HepG2 Cells	[ <sup>14</sup> C]-acetate incorporation	EC <sub>50</sub>	66 nM	[9]
C2C12 Cells	[ <sup>14</sup> C]-palmitate oxidation	-	Stimulated oxidation	[6]
Overweight/Obese Men	DNL measurement via stable isotope tracer	% Inhibition	70% (at 20 mg dose)	[6]

| NASH Patients | MRI-PDFF | Relative reduction in liver fat | 29% (at 20 mg/day for 12 weeks) |[\[3\]](#)[\[6\]](#) |

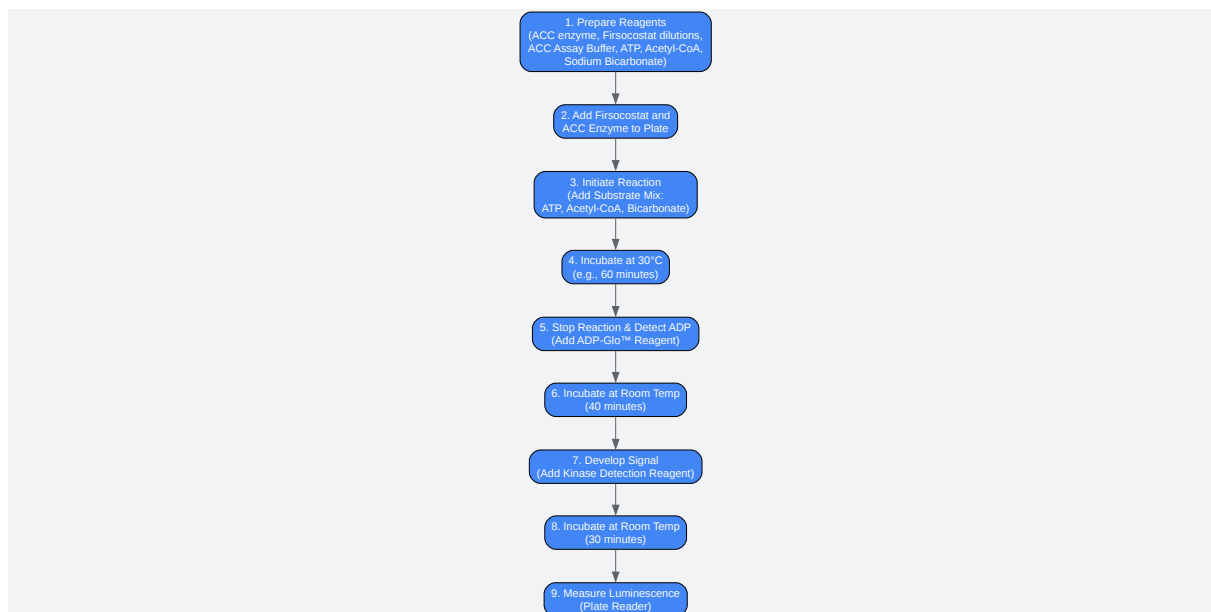
## Experimental Protocols

Two primary methods are detailed below for assessing ACC inhibition by **Firsocostat**: a direct biochemical assay measuring enzyme activity and a cell-based assay measuring a downstream metabolic process.

### Protocol 1: Biochemical ACC Activity Assay (Luminescent)

This protocol measures the amount of ADP produced from the ACC-catalyzed reaction, which is directly proportional to enzyme activity. The ADP-Glo™ Kinase Assay system is a common method for this purpose.[\[11\]](#)[\[12\]](#)

Principle: ACC converts Acetyl-CoA, Bicarbonate, and ATP into Malonyl-CoA, ADP, and phosphate. The ADP produced is converted back to ATP by the ADP-Glo™ Reagent, and the newly synthesized ATP is measured using a luciferase/luciferin reaction that produces light. Lower light output corresponds to higher ACC inhibition.



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**Caption:** Workflow for the luminescent biochemical ACC inhibition assay.

Materials:

- Recombinant human ACC1 or ACC2 enzyme[[13](#)]
- **Firsocostat**
- 5x ACC Assay Buffer[[13](#)]
- ATP solution (500  $\mu$ M)[[13](#)]
- Acetyl-CoA solution (2 mM)[[13](#)]
- Sodium Bicarbonate (1 M)[[13](#)]

- ADP-Glo™ Kinase Assay Kit
- White, opaque 96-well or 384-well plates
- Luminometer

#### Methodology:

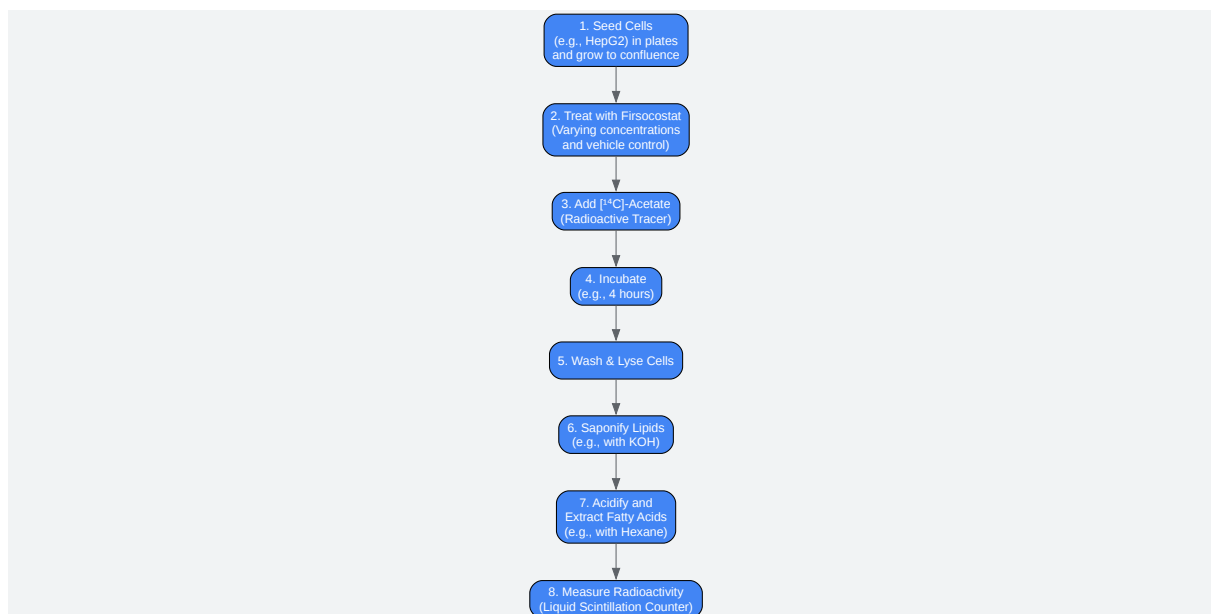
- Reagent Preparation:
  - Thaw all reagents on ice.
  - Prepare a 1x ACC Assay Buffer by diluting the 5x stock with ultrapure water.
  - Prepare serial dilutions of **Firsocostat** in 1x Assay Buffer containing a constant, low percentage of DMSO (e.g., 1%). Include a DMSO-only vehicle control.
  - Prepare the ACC enzyme solution by diluting the stock enzyme to the desired concentration in 1x Assay Buffer. The optimal concentration should be determined empirically to yield a robust signal.
- Reaction Setup (96-well plate format):
  - Add 5 µL of each **Firsocostat** dilution or vehicle control to the appropriate wells.
  - Add 10 µL of the diluted ACC enzyme solution to each well.
  - Mix gently and incubate for 20 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Initiate Reaction:
  - Prepare a Substrate Master Mix containing ATP, Acetyl-CoA, and Sodium Bicarbonate in 1x Assay Buffer.
  - Add 10 µL of the Substrate Master Mix to each well to start the reaction. The final reaction volume is 25 µL.

- Mix the plate gently and incubate at 30°C for 60 minutes.
- Signal Detection:
  - Add 25 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP.
  - Incubate for 40 minutes at room temperature.
  - Add 50 µL of Kinase Detection Reagent to each well. This reagent simultaneously converts the ADP to ATP and catalyzes the luciferase reaction.
  - Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
- Data Acquisition:
  - Measure the luminescence of each well using a plate-reading luminometer.

## Protocol 2: Cell-Based De Novo Lipogenesis Assay (Radiolabeled)

This protocol measures the effect of **Firsocostat** on DNL in a cellular context by quantifying the incorporation of radiolabeled acetate into newly synthesized fatty acids.[6]

Principle: Cultured cells, such as the human hepatoma cell line HepG2, are treated with **Firsocostat**. [6] Radiolabeled [<sup>14</sup>C]-acetate is then added to the culture medium. The cells take up the acetate, convert it to acetyl-CoA, and incorporate it into fatty acids via the DNL pathway. The amount of radioactivity incorporated into the lipid fraction is measured by scintillation counting. A decrease in radioactivity indicates inhibition of DNL.



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**Caption:** Workflow for the cell-based  $[^{14}\text{C}]$ -acetate incorporation assay.

Materials:

- HepG2 cells (or other relevant cell line)
- Cell culture medium and supplements
- **Firsocostat**
- $[^{14}\text{C}]$ -Sodium Acetate[14]
- Phosphate-Buffered Saline (PBS)
- Saponification solution (e.g., 30% KOH)



- Strong acid (e.g., 12 N HCl)
- Organic solvent for extraction (e.g., petroleum ether or hexane)[15]
- Scintillation fluid
- Liquid scintillation counter

#### Methodology:

- Cell Culture:
  - Seed HepG2 cells in 12-well or 24-well plates and culture until they reach approximately 80-90% confluency.
- Inhibitor Treatment:
  - Prepare dilutions of **Firsocostat** in the cell culture medium.
  - Aspirate the old medium from the cells and replace it with the medium containing **Firsocostat** or a vehicle control (DMSO).
  - Pre-incubate the cells with the inhibitor for 1-2 hours.
- Radiolabeling:
  - Add [ $^{14}\text{C}$ ]-acetate to each well to a final concentration of  $\sim 1 \mu\text{Ci/mL}$ .
  - Incubate the cells for 4 hours at  $37^\circ\text{C}$  in a  $\text{CO}_2$  incubator.
- Lipid Extraction:
  - Aspirate the radiolabeled medium and wash the cells twice with ice-cold PBS.
  - Lyse the cells by adding a saponification solution (e.g., 1 mL of 30% KOH) and heat at  $70^\circ\text{C}$  for 1-2 hours to hydrolyze the fatty acid esters.[15]
  - Cool the samples to room temperature and acidify with a strong acid (e.g., 200  $\mu\text{L}$  of 12 N HCl) to protonate the fatty acids.[15]

- Extract the fatty acids by adding an organic solvent (e.g., 2 x 2 mL of hexane), vortexing vigorously, and collecting the upper organic phase.
- Data Acquisition:
  - Evaporate the organic solvent to dryness.
  - Re-dissolve the lipid residue in scintillation fluid.
  - Quantify the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

## Alternative Method: Mass Spectrometry-Based Assays

For high-throughput screening (HTS), mass spectrometry (MS) offers a label-free, direct method for measuring ACC activity.<sup>[16][17]</sup> Systems like the Agilent RapidFire/MS can directly measure the conversion of the substrate (acetyl-CoA) to the product (malonyl-CoA).<sup>[16]</sup> This approach avoids interference from colored or fluorescent compounds and eliminates the need for radioactive materials, making it highly efficient for large-scale drug discovery campaigns.<sup>[17][18]</sup>

## Data Analysis and Interpretation

- Biochemical Assay: The raw luminescence data (RLU) is converted to percent inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. The percent inhibition is then plotted against the logarithm of the **Firsocostat** concentration. A non-linear regression analysis (e.g., four-parameter logistic fit) is used to calculate the IC<sub>50</sub> value, which represents the concentration of **Firsocostat** required to inhibit 50% of the ACC activity.
- Cell-Based Assay: The raw CPM data is normalized to the protein content of the cell lysate to account for any differences in cell number. The results are expressed as a percentage of the vehicle control. The data can be used to generate a dose-response curve and calculate the EC<sub>50</sub> value, representing the effective concentration of **Firsocostat** that inhibits DNL by 50% in a cellular environment.

## Conclusion

The protocols described in this application note provide robust and reliable methods for quantifying the inhibitory effect of **Firsocostat** on ACC. The luminescent biochemical assay is

ideal for determining direct enzyme inhibition and calculating IC<sub>50</sub> values, suitable for HTS and mechanistic studies. The cell-based radiolabeling assay provides critical information on the inhibitor's efficacy in a physiological context, measuring its impact on the downstream DNL pathway. Together, these methods are essential tools for researchers and drug developers working to characterize ACC inhibitors like **Firsocostat**.

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